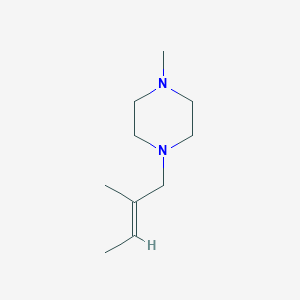
1-methyl-4-(2-methyl-2-buten-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(2-methyl-2-buten-1-yl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a piperazine derivative with a unique molecular structure that makes it a promising candidate for a variety of research applications. In
作用機序
The exact mechanism of action of 1-methyl-4-(2-methyl-2-buten-1-yl)piperazine is not fully understood. However, it is believed that the compound works by inhibiting the growth and proliferation of cancer cells and bacteria. It may also work by protecting neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-methyl-4-(2-methyl-2-buten-1-yl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. The compound has also been shown to have antibacterial properties, with activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using 1-methyl-4-(2-methyl-2-buten-1-yl)piperazine in lab experiments is its unique molecular structure, which makes it a promising candidate for a variety of research applications. The compound is relatively easy to synthesize and has been shown to have a variety of biological activities. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on 1-methyl-4-(2-methyl-2-buten-1-yl)piperazine. One area of future research is the development of the compound as an anticancer agent. Preclinical studies have shown promising results, and further research is needed to determine the compound's efficacy and safety in clinical trials. Additionally, the compound's potential as a neuroprotective agent could be further explored in animal models of neurodegenerative diseases. Finally, the compound's antibacterial properties could be further investigated for potential use in the development of new antibiotics.
合成法
1-methyl-4-(2-methyl-2-buten-1-yl)piperazine can be synthesized through a multistep process that involves the reaction of 2-methyl-2-butenal with piperazine in the presence of a catalyst. The resulting intermediate can then be further reacted with methylamine to produce the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
1-methyl-4-(2-methyl-2-buten-1-yl)piperazine has been studied for its potential applications in a variety of scientific research areas. The compound has been shown to have antimicrobial properties and has been studied as a potential treatment for bacterial infections. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, the compound has been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases.
特性
IUPAC Name |
1-methyl-4-[(E)-2-methylbut-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-4-10(2)9-12-7-5-11(3)6-8-12/h4H,5-9H2,1-3H3/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPHXMDMCOJJRJ-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)

![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)

![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)



![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)